3-(1H-benzimidazol-1-yl)-N'-[(E)-thiophen-2-ylmethylidene]propanehydrazide
Description
3-(1H-Benzimidazol-1-yl)-N'-[(E)-thiophen-2-ylmethylidene]propanehydrazide is a hydrazide derivative featuring a benzimidazole core linked to a thiophene moiety via a propanehydrazide bridge. This compound belongs to a class of nitrogen-containing heterocycles known for diverse biological activities, including neuroprotection, anticancer, and enzyme inhibition. The structural uniqueness arises from the conjugation of benzimidazole (a bicyclic aromatic system with two nitrogen atoms) and thiophene (a sulfur-containing heterocycle), which may enhance electronic and steric properties critical for pharmacological interactions.
Properties
IUPAC Name |
3-(benzimidazol-1-yl)-N-[(E)-thiophen-2-ylmethylideneamino]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c20-15(18-17-10-12-4-3-9-21-12)7-8-19-11-16-13-5-1-2-6-14(13)19/h1-6,9-11H,7-8H2,(H,18,20)/b17-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEXYLFZSYSLLLX-LICLKQGHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCC(=O)NN=CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=CN2CCC(=O)N/N=C/C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(1H-benzimidazol-1-yl)-N'-[(E)-thiophen-2-ylmethylidene]propanehydrazide is a derivative of benzimidazole, a class of nitrogenous heterocyclic compounds known for their diverse biological activities. This article aims to explore the biological activity of this specific compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Structure and Properties
The molecular structure of the compound features a benzimidazole core linked to a thiophene moiety via a hydrazone functional group. The presence of these structural elements is significant as they contribute to the compound's potential biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C15H16N4S |
| Molecular Weight | 284.37 g/mol |
| LogP | 5.6 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
Antimicrobial Activity
Benzimidazole derivatives have been extensively studied for their antimicrobial properties. Recent studies indicate that compounds with similar structures exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound in focus has shown promising results in preliminary assays.
- Case Study : A study evaluating the antimicrobial efficacy of benzimidazole derivatives reported that compounds with similar structural features demonstrated minimum inhibitory concentrations (MIC) ranging from 12.5 μg/ml to 250 μg/ml against Salmonella typhi and Candida albicans, respectively .
Anticancer Activity
Benzimidazole derivatives are also recognized for their anticancer properties. Research has indicated that these compounds can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Research Findings : A review highlighted that benzimidazole-based compounds have been synthesized and tested against different cancer cell lines, revealing IC50 values in the micromolar range, which indicates potential as chemotherapeutic agents .
Antiviral Activity
The antiviral potential of benzimidazole derivatives has been explored, particularly in the context of HIV and other viral infections. The mechanism often involves inhibition of viral enzymes such as reverse transcriptase.
- Example : A related study demonstrated that certain benzimidazole derivatives exhibited inhibitory effects on HIV reverse transcriptase, suggesting a similar potential for the compound .
Structure-Activity Relationships (SAR)
The effectiveness of benzimidazole derivatives often correlates with their structural modifications. The introduction of electron-donating or withdrawing groups can significantly influence their biological activity.
Comparison with Similar Compounds
Key Reaction Conditions :
- Solvents: Ethanol, acetic acid, or DMSO.
- Catalysts: Glacial acetic acid (as a proton donor).
- Yields: Typically range from 51% to 95% for related compounds (e.g., 68% for thiophene-containing 5h in ) .
Structural Comparison with Analogous Compounds
Table 1: Structural and Physical Properties of Selected Hydrazides
Key Structural Differences :
- Heterocyclic Core : Replacement of benzimidazole with thiazole () or benzotriazole () alters electronic properties and binding affinity .
- Linker Modifications : Propanehydrazide vs. acetohydrazide () influences solubility and dipole moments, critical for blood-brain barrier penetration () .
Pharmacological Activities
Neuroprotective and MAO-B Inhibitory Effects
- MAO-B Inhibition : Xanthine-derived hydrazides (e.g., 6k and 6l in ) show potent MAO-B inhibition, with QSTR analysis linking reduced lipophilicity (LogP < 3) and dipole moments (<5 Debye) to lower neurotoxicity . The thiophene moiety in the target compound may enhance selectivity due to sulfur’s electronegativity.
Anticancer Activity
Antioxidant Activity
- DPPH Radical Scavenging : Benzimidazole-naphthalene hybrids () show 1.4-fold higher activity than ascorbic acid, suggesting the target compound’s conjugated system may stabilize free radicals .
Physical and Spectral Properties
Table 2: Spectroscopic Characterization
Melting Points : Thiophene-containing analogs (e.g., 5h) melt at 178–180°C, while benzotriazole derivatives () exhibit higher thermal stability (>200°C) due to rigid structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
